molecular formula C11H17NO3 B15298055 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid

2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid

Cat. No.: B15298055
M. Wt: 211.26 g/mol
InChI Key: INRIFWYUWCDUPV-UHFFFAOYSA-N
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Description

2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique spirocyclic structure, which consists of a spiro-fused azaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid typically involves the reaction of 1-carboxycyclohexaneacetic acid with glycine under specific conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(1-oxo-2-azaspiro[4.5]decan-3-yl)acetic acid

InChI

InChI=1S/C11H17NO3/c13-9(14)6-8-7-11(10(15)12-8)4-2-1-3-5-11/h8H,1-7H2,(H,12,15)(H,13,14)

InChI Key

INRIFWYUWCDUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(NC2=O)CC(=O)O

Origin of Product

United States

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